molecular formula C8H6N2O B1390125 1H-indazole-4-carbaldehyde CAS No. 669050-70-8

1H-indazole-4-carbaldehyde

Cat. No. B1390125
M. Wt: 146.15 g/mol
InChI Key: FPJXNCKSPFGQGC-UHFFFAOYSA-N
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Description

1H-indazole-4-carbaldehyde is a chemical compound with a CAS Number of 669050-70-8 . It has a molecular weight of 146.15 and its linear formula is C8H6N2O . It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to its versatile reactivity .


Synthesis Analysis

Recent synthetic approaches to 1H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

The molecular structure of 1H-indazole-4-carbaldehyde consists of a pyrazole ring and a benzene ring . The molecular formula is C8H6N2O and the molecular weight is 146.15 .


Chemical Reactions Analysis

Indazole derivatives are key components to functional molecules that are used in a variety of everyday applications . The development of efficient and sustainable C–N bond-forming reactions to N-heterocyclic frameworks has been a long-standing interest in organic synthesis .


Physical And Chemical Properties Analysis

1H-indazole-4-carbaldehyde has a density of 1.4±0.1 g/cm3, a boiling point of 358.3±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 60.4±3.0 kJ/mol and a flash point of 174.4±26.8 °C .

Scientific Research Applications

  • Medicinal Chemistry and Drug Development

    • Methods of Application : Researchers have explored ICA as a building block for designing novel drugs. It has been used in the preparation of C17,20-lyase inhibitors for the treatment of androgen-dependent prostate cancer .
  • Hepcidin Production Inhibition

    • Methods of Application : Researchers synthesized 4,6-disubstituted indazole analogs, with compound 181 (DS28120313) showing potent inhibition of hepcidin production .
  • Transition Metal-Catalyzed Synthesis

    • Results : These methods yield 1H-indazoles in good to excellent yields, minimizing byproduct formation .
  • Selective Inhibitors of Phosphoinositide 3-Kinase δ

    • Results : These inhibitors may have potential applications in treating respiratory diseases and other conditions .

Safety And Hazards

1H-indazole-4-carbaldehyde presents significant safety concerns due to its highly reactive nature . It can cause skin and eye irritation, as well as respiratory tract irritation . Prolonged or repeated exposure can also lead to sensitization, causing allergic reactions in some individuals .

Future Directions

Indazole-containing derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . The development of novel methods for the regiocontrolled synthesis of substituted indazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

1H-indazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-6-2-1-3-8-7(6)4-9-10-8/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJXNCKSPFGQGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665443
Record name 1H-Indazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indazole-4-carbaldehyde

CAS RN

669050-70-8
Record name 1H-Indazole-4-carboxaldehyde
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indazole-4-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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